IDD388
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Overview
Description
Preparation Methods
The synthetic routes for (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID typically involve multi-step organic synthesis. The preparation methods include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzylamine, 5-chlorophenoxyacetic acid, and other reagents.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Chemical Reactions Analysis
(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID can be compared with other similar compounds:
Properties
Molecular Formula |
C16H12BrClFNO4 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22) |
InChI Key |
ZLIGBZRXAQNUFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
Synonyms |
Leather protein |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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